molecular formula C21H18FN5O2 B3404342 (1H-benzo[d]imidazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210184-76-1

(1H-benzo[d]imidazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B3404342
CAS No.: 1210184-76-1
M. Wt: 391.4
InChI Key: JWFKRKSIOYHNIQ-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked via a methanone bridge to a piperidine ring substituted with a 1,3,4-oxadiazole moiety bearing a 4-fluorophenyl group. The structural complexity combines three pharmacologically relevant motifs:

  • Benzimidazole: Known for its role in kinase inhibition and antimicrobial activity .
  • 1,3,4-Oxadiazole: Enhances metabolic stability and confers antibacterial/antifungal properties .
  • 4-Fluorophenyl: Improves lipophilicity and bioavailability, a common feature in CNS-active and antimicrobial agents .

Properties

IUPAC Name

3H-benzimidazol-5-yl-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c22-16-4-1-13(2-5-16)19-25-26-20(29-19)14-7-9-27(10-8-14)21(28)15-3-6-17-18(11-15)24-12-23-17/h1-6,11-12,14H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFKRKSIOYHNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1H-benzo[d]imidazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological properties, including anticancer activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound consists of a benzimidazole core linked to a piperidine moiety and a fluorophenyl-substituted oxadiazole. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the benzimidazole and oxadiazole scaffolds. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. In vitro studies demonstrated that it can significantly reduce cell viability in several cancer cell lines, such as MCF-7 and U87 glioblastoma cells .
  • IC50 Values : The IC50 values for the compound vary depending on the specific cancer cell line tested. For example, one study reported an IC50 of approximately 25.72 ± 3.95 μM against MCF cancer cells . Another derivative showed promising results with an IC50 of 45.2 ± 13.0 μM against U87 glioblastoma cells .

Comparative Biological Activity

The following table summarizes the biological activities and comparative IC50 values for different compounds related to this class:

Compound NameTarget Cell LineIC50 (μM)Activity Type
Compound AMCF-725.72Anticancer
Compound BU8745.2Anticancer
Compound CVarious1.0PI3Kδ Inhibition
Compound DVarious3.1PI3Kβ Inhibition

Case Studies

  • Study on Apoptosis Induction : A study conducted on the effects of the compound on MCF cell lines revealed that it significantly accelerated apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • In Vivo Studies : Animal models treated with derivatives of this compound showed suppressed tumor growth compared to controls, indicating its efficacy in vivo and supporting its further development as an anticancer drug .

Mechanistic Insights

The mechanism-based approaches for understanding the biological activity of this compound include:

  • PI3K Pathway Modulation : The compound has been reported to inhibit key enzymes in the PI3K pathway, which is critical for cell survival and proliferation in cancer cells . This inhibition leads to decreased phosphorylation of AKT, a downstream target involved in cell survival signaling.
  • Interaction with DNA : Some studies suggest that benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes which are vital for cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Molecular Features Pharmacological Activity Synthesis Method Reference
Target Compound Benzimidazole + oxadiazole + 4-fluorophenyl + piperidine Potential kinase/antimicrobial activity* Likely condensation or nucleophilic coupling N/A
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Benzoimidazole + pyridine + trifluoromethyl groups Kinase inhibition (implied) Isothiocyanate coupling
(5Z)-5-Benzylidene-3-[2-(4-fluorophenyl)-2-oxo-ethyl]-2-thioxo-imidazolidin-4-ones Imidazolidinone + 4-fluorophenyl + thioxo group Antifungal/antimicrobial K2CO3-mediated alkylation
(E)-5-(1H-benzo[d]imidazol-5-yl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine Benzimidazole + thiadiazole + methoxybenzylidene Antimicrobial (spectral data implied) Schiff base formation
4-(4-fluorobenzylidene)-1-(3-chloro-4-fluorophenyl)-2-phenyl-1H-imidazol-5(4H)-one Imidazolone + dual halogenated aryl groups Antimicrobial Microwave-assisted condensation

Notes:

  • The target compound’s oxadiazole-piperidine linker distinguishes it from analogues with pyridine () or thiadiazole () scaffolds.
  • Fluorophenyl substitution is a shared feature, but dual halogenation (e.g., chloro/fluoro in ) may enhance potency.

Pharmacological Efficacy

  • Antimicrobial Activity :
    • The target’s oxadiazole moiety may confer broader-spectrum activity compared to thiadiazole derivatives ().
    • Dual halogenation (e.g., 4-fluorophenyl + chloro in ) shows enhanced Gram-negative bacterial inhibition.
  • Kinase Inhibition :
    • Trifluoromethyl groups in improve target binding affinity, suggesting the target’s fluorophenyl may offer similar advantages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-benzo[d]imidazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Reactant of Route 2
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(1H-benzo[d]imidazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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